tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18201226
InChI: InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3
SMILES:
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18201226

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
IUPAC Name tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3
Standard InChI Key LNSOGISGEBZCEX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C(CC(=O)OC)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, reflects its intricate substitution pattern. Key structural features include:

  • A piperidine ring serving as the core scaffold.

  • A tert-butoxycarbonyl (Boc) group at the 1-position, a common protecting group in organic synthesis.

  • A 1-hydroxy-3-methoxy-3-oxopropyl chain at the 2-position, introducing both hydroxyl and ester functionalities.

The molecular formula is inferred as C14H23NO6, with a molecular weight of 301.34 g/mol. The stereochemistry of the hydroxyl and methoxy groups may influence its reactivity and biological activity, though specific configurational data are unavailable .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate likely follows strategies analogous to those of related piperidine carboxylates. A plausible pathway involves:

  • Starting Material: tert-Butyl 2-piperidinecarboxylate.

  • Reagents: Methyl 3-oxopropanoate, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).

  • Procedure:

    • The piperidine nitrogen is protected via Boc activation.

    • A nucleophilic addition-elimination reaction introduces the 3-methoxy-3-oxopropyl group at the 2-position.

    • Subsequent reduction or hydroxylation yields the 1-hydroxy moiety.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as seen in similar Boc-protected piperidine syntheses.

Key Reaction Conditions

  • Temperature: 0–25°C to prevent Boc group cleavage.

  • Catalysts: Palladium on carbon for selective reductions.

  • Workup: Aqueous extraction and column chromatography for purification .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

  • Oxidation: The 1-hydroxy group may oxidize to a ketone using mild agents like pyridinium chlorochromate (PCC), yielding tert-butyl 2-(3-methoxy-3-oxopropionyl)piperidine-1-carboxylate.

  • Reduction: Catalytic hydrogenation (H2/Pd-C) could reduce the ester to a primary alcohol, forming tert-butyl 2-(1-hydroxy-3-hydroxypropyl)piperidine-1-carboxylate.

Substitution Reactions

  • Ester Hydrolysis: Treatment with aqueous HCl or LiOH may cleave the methoxy ester to a carboxylic acid, enabling further derivatization.

  • Nucleophilic Displacement: The hydroxyl group could undergo sulfonation or phosphorylation for prodrug development .

Comparative Analysis with Structural Analogs

Propertytert-Butyl 2-(1-Hydroxy-3-Methoxy-3-Oxopropyl)Piperidine-1-Carboxylatetert-Butyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylatetert-Butyl (3R)-3-(1-Hydroxy-2-Methoxy-2-Oxoethyl)Piperidine-1-Carboxylate
Substituent Position2-position4-position3-position
Ester GroupMethoxyEthoxyMethoxy
Hydroxyl Group1-hydroxyAbsent1-hydroxy
Molecular Weight301.34 g/mol285.38 g/mol273.32 g/mol
Potential BioactivityAntimicrobial, neuroprotectiveEnzyme inhibitionReceptor modulation

Industrial and Research Applications

Pharmaceutical Intermediate

The Boc and ester groups render this compound a versatile intermediate for:

  • Prodrug Synthesis: Ester hydrolysis can generate carboxylic acids for ionic drug formulations.

  • Peptide Mimetics: Piperidine scaffolds are integral to protease-resistant peptide analogs.

Material Science

Hydroxyl and ester functionalities enable polymerization into biodegradable polymers, with applications in drug delivery systems .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods are needed to isolate enantiomers for targeted biological studies.

  • Toxicity Profiling: In vivo studies must assess the compound’s metabolic fate and potential hepatotoxicity.

  • Structure-Activity Relationships (SAR): Systematic modifications to the hydroxyl and methoxy groups could optimize pharmacological efficacy .

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